![molecular formula C11H15NO8S2 B14184463 4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid CAS No. 926654-65-1](/img/structure/B14184463.png)
4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid is a chemical compound known for its unique structure and properties. It features a benzene ring substituted with hydroxy, amino, and disulfonic acid groups, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a benzene derivative followed by the introduction of the hydroxy and amino groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary amines.
Applications De Recherche Scientifique
4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The disulfonic acid groups can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-3-nitrobenzenesulfonic acid
- 5-Amino-2-hydroxybenzenesulfonic acid
- 4-Hydroxy-5-nitrobenzenesulfonic acid
Uniqueness
4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
926654-65-1 |
|---|---|
Formule moléculaire |
C11H15NO8S2 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
4-hydroxy-5-(4-oxopentan-2-ylamino)benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C11H15NO8S2/c1-6(3-7(2)13)12-9-4-8(21(15,16)17)5-10(11(9)14)22(18,19)20/h4-6,12,14H,3H2,1-2H3,(H,15,16,17)(H,18,19,20) |
Clé InChI |
OLALCEGCWQIPSF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C)NC1=C(C(=CC(=C1)S(=O)(=O)O)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


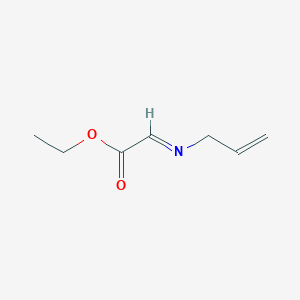
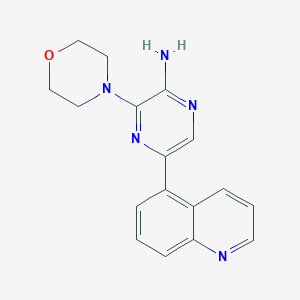
![9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14184395.png)

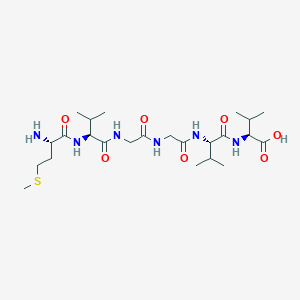
![N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14184415.png)
![1-{4-[2-(4-Chlorobenzene-1-sulfonyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14184427.png)
![3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride](/img/structure/B14184431.png)
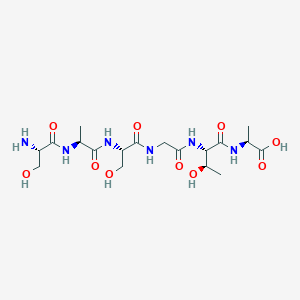
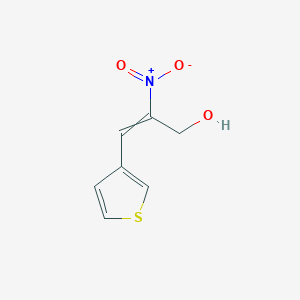

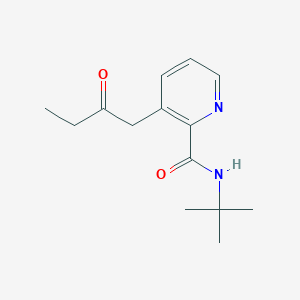

![N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14184471.png)
